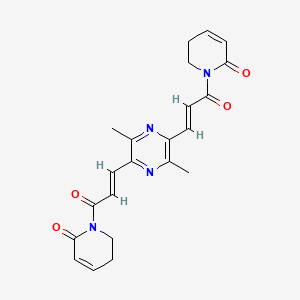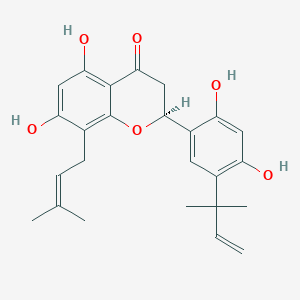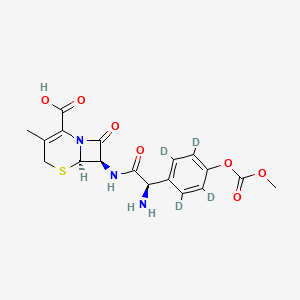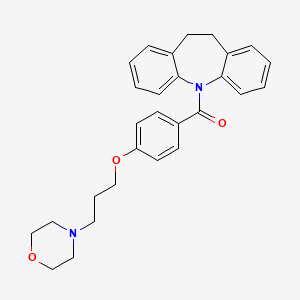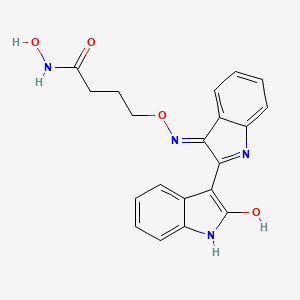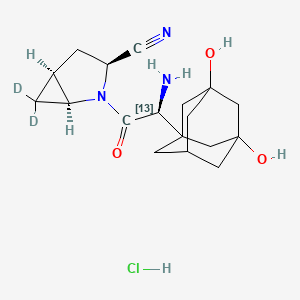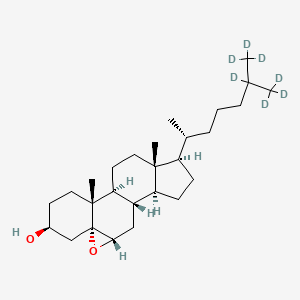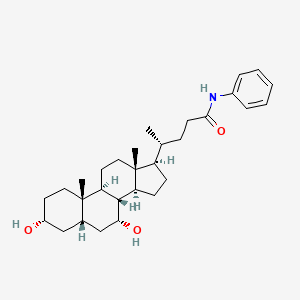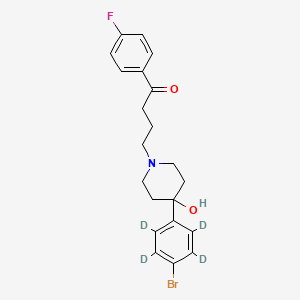
Ropinirole aminoacetic acid-d4 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ropinirole aminoacetic acid-d4 (dihydrochloride) is a deuterium-labeled derivative of ropinirole aminoacetic acid. It is a white or off-white solid powder with the molecular formula C16H24D4Cl2N2O2 and a molecular weight of 355.34. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways, reaction mechanisms, and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ropinirole aminoacetic acid-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the ropinirole aminoacetic acid molecule. The general synthetic route includes the following steps:
Coupling Reaction: The deuterated precursor is then coupled with appropriate reagents to form the desired ropinirole aminoacetic acid-d4.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of ropinirole aminoacetic acid-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of precursor molecules using industrial deuteration reactors.
Automated Coupling: Automated coupling reactions to ensure consistent and high-yield production.
High-Throughput Purification: High-throughput purification techniques such as large-scale chromatography to obtain the final product in bulk quantities
化学反应分析
Types of Reactions
Ropinirole aminoacetic acid-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
科学研究应用
Ropinirole aminoacetic acid-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms, kinetics, and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of ropinirole derivatives
作用机制
The mechanism of action of ropinirole aminoacetic acid-d4 (dihydrochloride) is similar to that of ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting the D2, D3, and D4 dopamine receptors. It has the highest affinity for the D3 receptors, which are predominantly found in the limbic areas of the brain. By stimulating these receptors, ropinirole mimics the effects of dopamine, leading to improved motor control and reduced symptoms in conditions such as Parkinson’s disease and restless legs syndrome .
相似化合物的比较
Ropinirole aminoacetic acid-d4 (dihydrochloride) can be compared with other similar compounds, such as:
Ropinirole: The non-deuterated form of the compound, which has similar pharmacological properties but lacks the stable isotope labeling.
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Pramipexole has a different chemical structure and binding affinity profile.
Rotigotine: A dopamine receptor agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine has a unique delivery method and pharmacokinetic profile.
The uniqueness of ropinirole aminoacetic acid-d4 (dihydrochloride) lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research .
属性
分子式 |
C16H28Cl2N2O2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20;;/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20);2*1H/i9D2,10D2;; |
InChI 键 |
JOSGROAMLOICNJ-KBJDMKPDSA-N |
手性 SMILES |
[2H]C([2H])(CC)N(CCC1=C(C(=CC=C1)N)CC(=O)O)C([2H])([2H])CC.Cl.Cl |
规范 SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


